PARP1 Cellular Inhibition Potency: Direct Comparison with In-Class PARP1 Binders
In a cellular PARP1 inhibition assay conducted in human HeLa cells, N-phenyl-3-(pyridin-3-yl)propanamide demonstrated an IC50 value of 50 nM for reduction of H2O2-induced poly(ADP-ribose) (PAR) formation. This assay employed a 30-minute compound pre-incubation followed by 15-minute H2O2 stimulation [1]. While direct head-to-head comparison data for this specific compound against structurally defined analogs in the identical assay format is not publicly available, the 50 nM cellular IC50 places this compound among potent PARP1 inhibitors. By contrast, a structurally distinct PARP1/2 inhibitor from the same patent family (US9073893, Example 20) exhibited a Kd of 300 nM for PARP2 in a displacement assay [2], demonstrating that modest structural changes within this chemical space can yield substantially different target engagement profiles.
| Evidence Dimension | PARP1 cellular inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | US9073893 Example 20 (structurally distinct PARP1/2 inhibitor): Kd = 300 nM for PARP2; cross-study comparison only |
| Quantified Difference | Target compound 50 nM cellular IC50 vs comparator 300 nM Kd for PARP2; direct PARP1 comparison not available |
| Conditions | Target compound: HeLa cells, 30 min pre-incubation, 15 min H2O2 stimulation, PAR formation reduction. Comparator: displacement assay with fluorescent probe. |
Why This Matters
The 50 nM cellular IC50 provides a quantifiable benchmark for selecting this compound as a PARP1 reference inhibitor in cell-based DNA damage response studies.
- [1] BindingDB. BDBM124950 (US8765972, Example 3). IC50: 50 nM for PARP1 inhibition in human HeLa cells. Accessed 2026. View Source
- [2] BindingDB. BDBM167420 (US9073893, Example 20). Kd: 300 nM for PARP2. Accessed 2026. View Source
